Cas no 618070-33-0 (1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID)

1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID
- AC1N2OS3
- AG-G-25739
- CTK5B3748
- KB-212602
- MFCD03932878
- DTXSID90398786
- 618070-33-0
- 1-(2,4-DIFLUOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID
- AKOS022203233
- AKOS000169804
-
- MDL: MFCD03932878
- Inchi: InChI=1S/C11H9F2NO3/c12-6-1-2-9(8(13)5-6)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17)
- InChI Key: XZCPPUWLPIPNED-UHFFFAOYSA-N
- SMILES: c1cc(c(cc1F)F)N2CCC(C2=O)C(=O)O
Computed Properties
- Exact Mass: 241.05500
- Monoisotopic Mass: 241.05504947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
- XLogP3: 1.9
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 497.1±45.0 °C at 760 mmHg
- Flash Point: 254.4±28.7 °C
- PSA: 57.61000
- LogP: 1.46730
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB201264-500 mg |
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid; . |
618070-33-0 | 500mg |
€39.30 | 2023-05-07 | ||
TRC | D459075-100mg |
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid |
618070-33-0 | 100mg |
$ 275.00 | 2022-06-05 | ||
TRC | D459075-10mg |
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid |
618070-33-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D459075-50mg |
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid |
618070-33-0 | 50mg |
$ 185.00 | 2022-06-05 | ||
abcr | AB201264-500mg |
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid; . |
618070-33-0 | 500mg |
€52.00 | 2025-03-19 |
1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID
1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID (CAS No. 618070-33-0): A Comprehensive Overview
1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID (CAS No. 618070-33-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The molecular formula of 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID is C11H8F2N2O3, and its molecular weight is approximately 244.18 g/mol. The compound features a pyrrolidine ring with a ketone group at the 2-position and a carboxylic acid group at the 3-position. The presence of the 2,4-difluorophenyl substituent imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets.
In terms of synthesis, 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID can be prepared through various synthetic routes. One common method involves the reaction of 2,4-difluorophenylacetonitrile with an appropriate amino acid derivative followed by cyclization and oxidation steps. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the production of this compound, which is crucial for large-scale pharmaceutical applications.
The biological activities of 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID have been extensively studied in recent years. One of the most notable properties is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. This makes it a promising lead compound for the development of targeted therapies.
Beyond its enzymatic inhibition properties, 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID has also demonstrated anti-inflammatory effects in preclinical studies. Studies using animal models have shown that this compound can reduce inflammation and oxidative stress, suggesting its potential use in treating conditions such as arthritis and neurodegenerative disorders. These findings have sparked interest in further investigating its therapeutic potential through clinical trials.
The pharmacokinetic properties of 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID are another important aspect to consider for its development as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are desirable characteristics for a drug intended for chronic administration.
In addition to its therapeutic applications, 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID has also found use as a research tool in academic and industrial laboratories. Its ability to modulate specific biological targets makes it valuable for studying cellular processes and validating new therapeutic targets. Researchers often use this compound to gain insights into disease mechanisms and to develop more effective treatments.
The safety profile of 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID is an important consideration for its clinical development. Preclinical toxicity studies have generally shown that this compound is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its safe use in humans.
In conclusion, 1-(2,4-DIFLUOROPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID (CAS No. 618070-33-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of new therapies targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a valuable asset in the quest for more effective treatments.
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